molecular formula C26H18Cl2N4O3 B391676 (E)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]-1-[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methanimine

(E)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]-1-[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methanimine

Cat. No.: B391676
M. Wt: 505.3g/mol
InChI Key: ZGCIOJTYNSNKTA-IPPBACCNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]-1-[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methanimine is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]-1-[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methanimine typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the 2,4-dichlorophenyl and 2,5-dimethyl-3-nitrophenyl groups. The final step involves the formation of the furfurylideneamino linkage under specific reaction conditions, such as the use of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]-1-[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methanimine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dichloromethane or ethanol are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

(E)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]-1-[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methanimine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]-1-[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methanimine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-4,5-diphenylimidazole
  • (4-Chloro-2,5-dimethoxy-phenyl)-(4-fluoro-benzylidene)-amine
  • 2,5-Dimethyl-4-(phenyldiazenyl)phenol

Uniqueness

(E)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]-1-[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methanimine is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential biological activities.

Properties

Molecular Formula

C26H18Cl2N4O3

Molecular Weight

505.3g/mol

IUPAC Name

(E)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]-1-[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methanimine

InChI

InChI=1S/C26H18Cl2N4O3/c1-15-11-20(16(2)22(12-15)32(33)34)23-9-7-18(35-23)14-29-26-25(19-8-6-17(27)13-21(19)28)30-24-5-3-4-10-31(24)26/h3-14H,1-2H3/b29-14+

InChI Key

ZGCIOJTYNSNKTA-IPPBACCNSA-N

SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C2=CC=C(O2)C=NC3=C(N=C4N3C=CC=C4)C5=C(C=C(C=C5)Cl)Cl

Isomeric SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C2=CC=C(O2)/C=N/C3=C(N=C4N3C=CC=C4)C5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C2=CC=C(O2)C=NC3=C(N=C4N3C=CC=C4)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.